molecular formula C11H10Cl2N2O2 B8405848 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol

2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol

Cat. No. B8405848
M. Wt: 273.11 g/mol
InChI Key: IEESNTXCCSYNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol is a useful research compound. Its molecular formula is C11H10Cl2N2O2 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)pyrazol-3-yl]oxyethanol

InChI

InChI=1S/C11H10Cl2N2O2/c12-9-2-1-8(7-10(9)13)15-4-3-11(14-15)17-6-5-16/h1-4,7,16H,5-6H2

InChI Key

IEESNTXCCSYNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)OCCO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol (238 mg, 1.04 mmol; compound prepared in the same way as Example 1, Scheme 1-step 1B), 2-bromoethanol (273 mg, 2.08 mmol), potassium carbonate (0.43 g, 3.12 mmol) and sodium iodide (0.16 g, 1.04 mmol) in dimethylformamide (5 ml) was warmed, under dry nitrogen atmosphere, with stirring, to 60° C. overnight. The solvent was evaporated to dryness in vacuo and residue partitioned between water and ethyl ether. The combined organic phases were washed with water and dried over sodium sulphate, filtered and evaporated in vacuo. The residue was stirred with petroleum ether at 45° C. and decanted for 3 times to yield, after drying, 258 mg of 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol which was used without further purification in the next step of synthesis
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0 (± 1) mol
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reactant
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[Compound]
Name
1B
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0 (± 1) mol
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273 mg
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0.43 g
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0.16 g
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reactant
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5 mL
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solvent
Reaction Step Two

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